1-Hydroxy-cyclohexanecarboxamidine hydrochloride
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Overview
Description
1-Hydroxy-cyclohexanecarboxamidine hydrochloride is a chemical compound with the molecular formula C7H15ClN2O and a molecular weight of 178.6598 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxy group and a carboxamidine group, forming a hydrochloride salt. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This intermediate is then treated with a suitable reagent, such as hydrochloric acid, to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-Hydroxy-cyclohexanecarboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-cyclohexanecarboxamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride involves its interaction with specific molecular targets. The hydroxy and carboxamidine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Hydroxy-cyclohexanecarboxamidine hydrochloride can be compared with similar compounds such as:
Cyclohexanone oxime: A precursor in its synthesis.
Cyclohexanecarboxamide: A related compound with different functional groups.
Cyclohexanecarboxylic acid: Another related compound with a carboxylic acid group instead of a carboxamidine group.
These comparisons highlight the unique properties of this compound, such as its ability to undergo specific chemical reactions and its applications in various fields.
Properties
IUPAC Name |
1-hydroxycyclohexane-1-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6(9)7(10)4-2-1-3-5-7;/h10H,1-5H2,(H3,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJOWLTYRKFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=N)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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